molecular formula C26H25NO6 B2757138 Fmoc-D,L-o-Tyr(mom) CAS No. 265321-26-4

Fmoc-D,L-o-Tyr(mom)

Cat. No. B2757138
CAS RN: 265321-26-4
M. Wt: 447.487
InChI Key: OTFCPHOJAXVQDP-UHFFFAOYSA-N
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Description

“Fmoc-D,L-o-Tyr(mom)” is a derivative of the amino acid tyrosine, modified with the 9-fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group is frequently used as a protecting group for amines in peptide synthesis .


Molecular Structure Analysis

The molecular formula of Fmoc-Tyr is C24H21NO5 . The Fmoc group is attached to the amino group of the tyrosine residue, and the carboxyl group of the tyrosine is free .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

The Fmoc group contributes to the hydrophobicity and aromaticity of the molecule, which can promote the association of building blocks .

Scientific Research Applications

Tumor Imaging and Radiotherapy Monitoring

Fmoc-D,L-o-Tyr(mom) derivatives, such as O-18F-fluoromethyl-d-tyrosine (d-18F-FMT), have been evaluated for their potential in tumor imaging and as a PET ligand for monitoring early responses to radiotherapy in tumor-bearing mice. The study showed that d-18F-FMT is promising for early-phase detection and prediction of the effects of radiation therapy, demonstrating decreased tumor uptake after irradiation, which correlated with tumor volume on subsequent days (Murayama et al., 2009).

Development of Nanostructured Hydrogels

Research into the enzymatic dephosphorylation of Fmoc-tyrosine derivatives has led to the creation of nanostructured hydrogels. These hydrogels, produced by enzyme-initiated self-assembly of Fmoc-tyrosine hydrogels, demonstrate the ability to control mechanical properties such as stiffness, which is crucial for applications in three-dimensional cell culture (Thornton et al., 2009).

Improvement in Amino Acid Derivatization Techniques

The development of improved methods for the quantitative derivatization of amino acids with fluorenylmethyl chloroformate (FMOC-Cl) has enhanced the analysis of amino acids by reverse-phase high-performance liquid chromatography. This improvement is particularly noted in the derivatization of His and Tyr, allowing for more stable derivatives and higher fluorescence response, facilitating more accurate amino acid analysis (Bank et al., 1996).

Synthesis of Sulfotyrosine-Containing Peptides

Innovations in peptide synthesis have been achieved through the incorporation of fluorosulfated tyrosine into peptides, utilizing Fmoc-based solid-phase strategies. This approach enables the efficient synthesis of peptides containing sulfotyrosine, a post-translational modification important for many biological processes, demonstrating a method for one-step synthesis of Fmoc-fluorosulfated tyrosine and its incorporation into peptides (Chen et al., 2016).

Mechanism of Action

Target of Action

The primary target of Fmoc-D,L-o-Tyr(mom) is the amine group of amino acids . The Fmoc group, short for 9-Fluorenylmethoxycarbonyl, is frequently used as a protecting group for amines . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

Fmoc-D,L-o-Tyr(mom) interacts with its targets through the formation of the peptide bond, a process that has long fascinated and challenged organic chemists . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group is integral to the chemical synthesis of peptides . Its development and integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

The pharmacokinetics of Fmoc-D,L-o-Tyr(mom) are largely determined by its role in peptide synthesis. As a protecting group, it is designed to be stable under the conditions of peptide synthesis, but easily removed when no longer needed . The stability of the Fmoc group to trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid is particularly noteworthy .

Result of Action

The result of the action of Fmoc-D,L-o-Tyr(mom) is the successful synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s stability and ease of removal make it an invaluable tool in peptide synthesis .

Action Environment

The action of Fmoc-D,L-o-Tyr(mom) is influenced by the conditions of peptide synthesis. The Fmoc group is stable under the acidic conditions typically used in peptide synthesis, but can be removed under basic conditions . The choice of solvent can also influence the efficiency of Fmoc group removal .

Safety and Hazards

Fmoc-D,L-o-Tyr(mom) should be handled with care. It may cause skin irritation, serious eye irritation, and respiratory irritation. It should be used only outdoors or in a well-ventilated area .

Future Directions

The Fmoc group has yet to be surpassed by any other N-alpha-protecting group, allowing very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it an even more valuable resource for research in the post-genomic world .

Biochemical Analysis

Biochemical Properties

Fmoc-D,L-o-Tyr(mom) plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the process of peptide synthesis . The nature of these interactions is primarily through the formation and breaking of bonds during the addition of amino acids to the growing peptide chain .

Cellular Effects

The effects of Fmoc-D,L-o-Tyr(mom) on cells are primarily observed during the process of peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Fmoc-D,L-o-Tyr(mom) exerts its effects through its involvement in the formation of peptide bonds. The Fmoc group is removed by base, allowing the amino acid to be added to the peptide chain . This can lead to changes in gene expression and enzyme activity, depending on the specific peptide being synthesized .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-D,L-o-Tyr(mom) can change over time. This is particularly relevant during long peptide synthesis reactions, where the stability and potential degradation of the compound can impact the final product .

Dosage Effects in Animal Models

The effects of Fmoc-D,L-o-Tyr(mom) in animal models would largely depend on the specific peptides being synthesized and their subsequent biological activity. As such, dosage effects would be highly variable and specific to the peptides being studied .

Metabolic Pathways

Fmoc-D,L-o-Tyr(mom) is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, and its removal allows for the addition of the amino acid to the growing peptide chain .

Transport and Distribution

Within cells and tissues, Fmoc-D,L-o-Tyr(mom) is transported and distributed as part of the larger peptide synthesis machinery. Its localization and accumulation would be dependent on the cellular machinery involved in peptide synthesis .

Subcellular Localization

The subcellular localization of Fmoc-D,L-o-Tyr(mom) is primarily within the cytoplasm, where peptide synthesis occurs. Any effects on its activity or function would be related to its role in peptide synthesis .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(methoxymethoxy)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c1-31-16-33-24-13-7-2-8-17(24)14-23(25(28)29)27-26(30)32-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFCPHOJAXVQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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